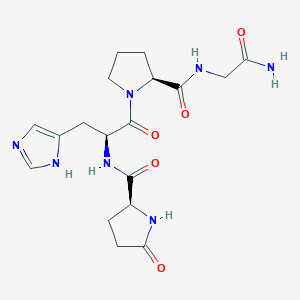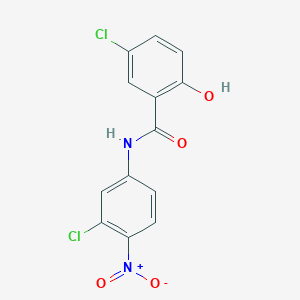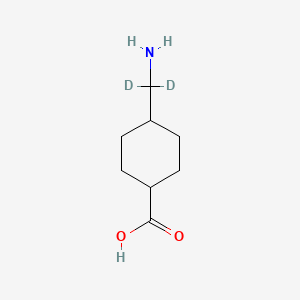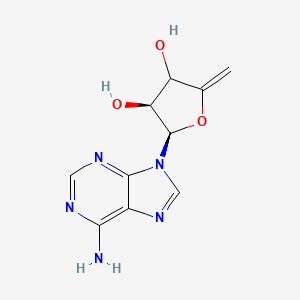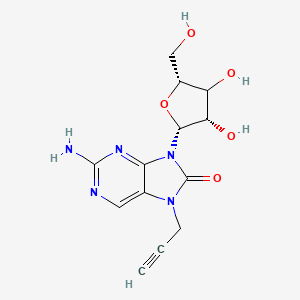
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine involves multiple steps, starting from the appropriate purine precursorThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine ring.
Reduction: This can lead to the formation of different derivatives.
Substitution: The alkyne group can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts for click chemistry reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions with azide-containing molecules result in triazole derivatives .
Scientific Research Applications
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its antitumor activity, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-3-deoxy-ribofuranosyl)purine
- 2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-2,5-di-O-acetyl-3-deoxy-3-fluoro-ribofuranosyl)purine
Uniqueness
2-Amino-7-propargyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine is unique due to its specific structure, which allows it to participate in click chemistry reactions. This makes it a valuable tool in chemical synthesis and biomedical research .
Properties
Molecular Formula |
C13H15N5O5 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one |
InChI |
InChI=1S/C13H15N5O5/c1-2-3-17-6-4-15-12(14)16-10(6)18(13(17)22)11-9(21)8(20)7(5-19)23-11/h1,4,7-9,11,19-21H,3,5H2,(H2,14,15,16)/t7-,8?,9+,11-/m1/s1 |
InChI Key |
NGRPLXYDPZLAIN-IPILIZDMSA-N |
Isomeric SMILES |
C#CCN1C2=CN=C(N=C2N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Canonical SMILES |
C#CCN1C2=CN=C(N=C2N(C1=O)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


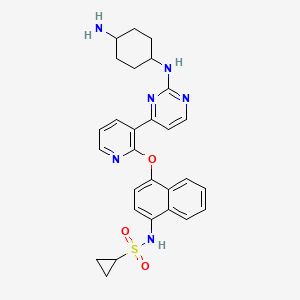
![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12399710.png)


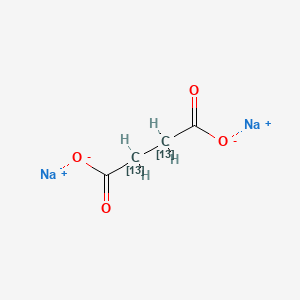

![2-[1-[4-[(3,4-Dichlorobenzoyl)amino]benzoyl]isoquinolin-4-yl]acetic acid](/img/structure/B12399734.png)
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)
